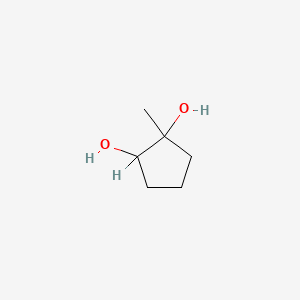

1,2-Cyclopentanediol, 1-methyl-, trans-

Description

Contextualization within Cyclic Diol Chemistry and Stereoisomerism

Cyclic diols are a fundamental class of organic compounds, serving as key intermediates in synthesis and as structural motifs in natural products. The spatial arrangement of the hydroxyl groups in these rings dictates their chemical behavior. In cyclic systems, the restricted rotation around carbon-carbon bonds gives rise to stereoisomers, which are molecules with the same molecular formula and connectivity but different three-dimensional orientations of their atoms. wikipedia.org

For a 1,2-disubstituted cyclopentane (B165970) ring, two primary geometric isomers exist: cis and trans. vaia.com

In the cis isomer , the two hydroxyl groups are on the same side of the cyclopentane ring. vaia.com

In the trans isomer , the hydroxyl groups are on opposite sides of the ring. vaia.com

This difference in spatial orientation has profound chemical consequences. For instance, the cis isomer of 1,2-cyclopentanediol (B3024943) is significantly more reactive towards reagents like periodic acid than the trans isomer. This is because the cis configuration allows the two hydroxyl groups to readily form a cyclic intermediate with the reagent, which is a crucial step in the oxidative cleavage of the carbon-carbon bond between them. vaia.com The rigid trans-arrangement prevents the formation of this intermediate, thus hindering the reaction.

The introduction of a methyl group at the C1 position, as in 1,2-Cyclopentanediol, 1-methyl-, trans-, adds another layer of stereochemical complexity. The C1 and C2 atoms become stereocenters, giving rise to enantiomers (non-superimposable mirror images). The trans designation for this molecule refers to a pair of enantiomers: (1R,2S)-1-methylcyclopentane-1,2-diol and (1S,2R)-1-methylcyclopentane-1,2-diol. This inherent chirality makes such compounds valuable targets in asymmetric synthesis.

Scope and Significance of Research on 1,2-Cyclopentanediol, 1-methyl-, trans-

Research into compounds like 1,2-Cyclopentanediol, 1-methyl-, trans- is driven by their utility in probing fundamental principles of chemical reactivity and their potential as building blocks in the synthesis of more complex molecules. The fixed orientation of the functional groups on the cyclopentane scaffold makes them excellent model systems for studying reaction mechanisms.

A significant area of research is understanding how substituents influence reaction rates and pathways. For example, studies have investigated the effect of methyl substitution on the periodate (B1199274) oxidation of cis- and trans-1,2-cyclopentanediol (B128437). acs.org Such research helps elucidate the electronic and steric effects of alkyl groups on the reactivity of adjacent functional groups. By comparing the oxidation rate of 1,2-Cyclopentanediol, 1-methyl-, trans- to its non-methylated parent compound, chemists can quantify the impact of the methyl group, providing valuable data for designing and predicting the outcomes of organic reactions.

Furthermore, chiral diols are highly prized in asymmetric synthesis. They can be used as chiral auxiliaries, temporarily incorporated into a molecule to direct a stereoselective reaction, or as chiral ligands for metal catalysts that mediate enantioselective transformations. The enantiomerically pure forms of trans-diols are particularly sought after for the synthesis of C2-symmetric ligands, which are effective in a wide range of catalytic processes. While specific applications for 1,2-Cyclopentanediol, 1-methyl-, trans- are specialized, the broader class of chiral cyclic diols serves as scaffolds for creating spatially diverse chemical libraries, which are used in drug discovery and materials science to explore interactions with biological targets or to develop new materials with unique properties. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(8)4-2-3-5(6)7/h5,7-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZBNRSGTBIHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942745 | |

| Record name | 1-Methylcyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5447-67-6, 20557-45-3 | |

| Record name | 1-Methyl-1,2-cyclopentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5447-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclopentanediol, 1-methyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020557453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 1-methyl-, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17488 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-1-methylcyclopentane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Stereochemical and Conformational Analysis of 1,2 Cyclopentanediol, 1 Methyl , Trans

Theoretical and Computational Investigations of Conformational Preferences

To delineate the conformational preferences of 1,2-Cyclopentanediol (B3024943), 1-methyl-, trans-, researchers have turned to theoretical and computational methods. These approaches provide invaluable insights into the geometries and relative energies of different stable conformers. While specific studies on 1,2-Cyclopentanediol, 1-methyl-, trans- are not available in the provided search results, the methodologies employed for similar cyclopentane (B165970) derivatives, such as trans-cyclopentane-1,2-diol, offer a framework for understanding the expected conformational behavior. For the parent compound, trans-cyclopentane-1,2-diol, both envelope and half-chair conformers have been identified as energy minima through computational studies rsc.orgresearchgate.net.

Ab initio calculations, which are based on first principles of quantum mechanics, are a powerful tool for determining the stable conformations of molecules. For the related trans-cyclopentane-1,2-diol, ab initio calculations have identified two key conformers: an envelope conformation with two axial hydroxyl groups and a half-chair conformer with diequatorial hydroxyls rsc.orgresearchgate.net. It is anticipated that similar envelope and half-chair conformations would be the primary stable conformers for 1,2-Cyclopentanediol, 1-methyl-, trans-. The presence of the methyl group at the C1 position would further influence the puckering of the ring and the relative energies of these conformers.

Molecular mechanics (MM) calculations offer a computationally less intensive alternative to ab initio methods for exploring conformational geometries. For trans-cyclopentane-1,2-diol, MM calculations have also predicted an envelope conformation with two axial hydroxyls and a half-chair conformer with diequatorial hydroxyls as the stable geometries rsc.orgresearchgate.net. These calculations rely on a classical mechanical force field to estimate the potential energy of a molecule as a function of its atomic coordinates. The accuracy of MM calculations is dependent on the quality of the force field parameters.

The relative stabilities of different conformers are determined by their respective energies. For trans-cyclopentane-1,2-diol, the energy difference (ΔE) between the diaxial envelope conformer and the diequatorial half-chair conformer has been calculated. Molecular mechanics calculations suggest a ΔE of 2.9 kcal mol⁻¹, while ab initio calculations provide a value of 0.70 kcal mol⁻¹ rsc.orgresearchgate.net. These values indicate that the diequatorial half-chair conformer is more stable. For 1,2-Cyclopentanediol, 1-methyl-, trans-, the additional steric interactions introduced by the methyl group would be expected to further influence the energy profile and the relative populations of the stable conformers.

Table 1: Calculated Relative Energies of trans-Cyclopentane-1,2-diol Conformers

| Conformer | Calculation Method | Relative Energy (kcal mol⁻¹) |

| Diaxial Envelope | Molecular Mechanics | 2.9 |

| Diequatorial Half-Chair | Molecular Mechanics | 0 |

| Diaxial Envelope | Ab Initio | 0.70 |

| Diequatorial Half-Chair | Ab Initio | 0 |

Data sourced from theoretical calculations on trans-cyclopentane-1,2-diol rsc.orgresearchgate.net.

The conformational preferences of substituted cyclopentanes are governed by a balance of steric and stereoelectronic effects. Steric effects arise from the repulsive interactions between bulky substituents. In 1,2-Cyclopentanediol, 1-methyl-, trans-, steric strain would be minimized when the substituents adopt positions that maximize their separation. Stereoelectronic effects, on the other hand, involve the interaction of bonding and non-bonding orbitals. In diols, intramolecular hydrogen bonding between the hydroxyl groups can be a significant stabilizing stereoelectronic interaction, influencing the preferred conformation. For instance, in trans-cyclopentane-1,2-diol, an attractive gauche interaction between the two vicinal oxygen atoms can stabilize the diequatorial conformation in solution researchgate.net. The interplay of these effects in 1,2-Cyclopentanediol, 1-methyl-, trans- would determine the dominant conformer in different environments.

Experimental Elucidation of Solution-State Conformations

While theoretical calculations provide a foundational understanding of conformational preferences, experimental methods are crucial for validating these predictions and understanding the behavior of molecules in solution.

Lanthanide Induced Shift (LIS) spectroscopy is a powerful NMR technique used to determine the three-dimensional structure of molecules in solution. It involves the addition of a lanthanide shift reagent, which coordinates to a Lewis basic site in the molecule, such as the hydroxyl groups in a diol. This coordination induces changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance and angle between the lanthanide ion and the proton.

For the parent compound, trans-cyclopentane-1,2-diol, LIS studies using Yb(fod)₃ have been conducted rsc.orgresearchgate.net. The observed induced shifts were in good agreement with the calculated shifts for the diequatorial half-chair conformer (3B), but in poor agreement with the diaxial envelope conformer (3A) rsc.orgresearchgate.net. This experimental evidence strongly supports the predominance of the diequatorial conformation in a chloroform solution. A similar LIS analysis on 1,2-Cyclopentanediol, 1-methyl-, trans- would be expected to provide definitive insights into its solution-state conformational equilibrium.

Determination of Conformer Populations via LIS Analysis

Lanthanide-Induced Shift (LIS) analysis is a powerful NMR technique used to determine the solution-state conformations of molecules. This method involves the addition of a lanthanide shift reagent, which complexes with the molecule of interest and induces changes in the chemical shifts of its protons. The magnitude of these shifts is dependent on the distance and angle between the lanthanide ion and each proton, providing valuable geometric information.

In the case of the analogous compound, trans-1,2-cyclopentanediol (B128437), LIS analysis has been employed to investigate its conformational preferences in solution. Theoretical calculations for trans-1,2-cyclopentanediol have identified two primary conformers: an envelope conformation with two axial hydroxyl groups (diaxial) and a half-chair conformer with two equatorial hydroxyls (diequatorial).

Studies using the lanthanide shift reagent Yb(fod)₃ have shown that the observed induced shifts for trans-1,2-cyclopentanediol are in good agreement with the calculated shifts for the diequatorial conformer, but in poor agreement with those for the diaquatorial conformer. This suggests that the diequatorial conformer is the major form in solution. The attractive gauche interaction between the two vicinal oxygen atoms is thought to stabilize this diequatorial conformation.

For 1,2-Cyclopentanediol, 1-methyl-, trans-, it is expected that the diequatorial-like conformation would also be favored. The presence of the methyl group at the C1 position would introduce additional steric considerations, likely further disfavoring conformations where the methyl group is in a sterically hindered axial-like position.

Table 1: Calculated and Observed Lanthanide-Induced Shifts for Conformers of trans-1,2-Cyclopentanediol

| Conformer | Calculated LIS Agreement | Observed LIS Agreement |

| Diaxial (Envelope) | Poor | Poor |

| Diequatorial (Half-Chair) | Good | Good |

Note: This data is for the parent compound, trans-1,2-cyclopentanediol, and is used to infer the likely conformational behavior of its 1-methyl derivative.

Nuclear Magnetic Resonance (NMR) Studies of Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for studying the conformational dynamics of cyclic molecules. Parameters such as vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitudes are related to the dihedral angles between adjacent protons, as described by the Karplus equation.

For cyclopentane systems, the ring is not planar but exists in a dynamic equilibrium between various puckered conformations, primarily envelope and half-chair forms. The observed NMR coupling constants are a population-weighted average of the coupling constants for each contributing conformer.

In the case of trans-1,2-cyclopentanediol and its derivatives, the equilibrium between the diaxial-like and diequatorial-like conformers can be investigated by analyzing the ³JHH values. A larger coupling constant is typically observed for protons with a dihedral angle of approximately 180° (anti-periplanar), which is characteristic of a trans-diaxial relationship. Conversely, smaller coupling constants are associated with gauche relationships (dihedral angles of approximately 60°), as found in diequatorial or axial-equatorial arrangements.

Stereochemical Relationships and Diastereomeric Considerations

Comparison of trans- and cis-1,2-Cyclopentanediol Stereochemistry

The stereochemistry of 1,2-Cyclopentanediol, 1-methyl-, trans- can be understood by comparing it to its diastereomer, cis-1,2-Cyclopentanediol, 1-methyl-. In the trans-isomer, the two hydroxyl groups are on opposite sides of the cyclopentane ring. In the cis-isomer, they are on the same side. This difference in the spatial arrangement of the functional groups leads to distinct physical and chemical properties.

For the parent 1,2-cyclopentanediol, the cis-isomer has both hydroxyl groups on the same face of the ring, allowing them to participate in intramolecular hydrogen bonding. This can influence the compound's boiling point, solubility, and reactivity. The trans-isomer, with its hydroxyl groups on opposite faces, is less able to form intramolecular hydrogen bonds but can engage in intermolecular hydrogen bonding.

The introduction of a methyl group at the C1 position in both the cis and trans isomers of 1-methyl-1,2-cyclopentanediol adds another layer of complexity to their stereochemistry and conformational preferences. The steric bulk of the methyl group will influence the puckering of the cyclopentane ring and the preferred orientation of the hydroxyl groups.

Stereochemical Assignment Methodologies using Spectroscopic Data

The unambiguous assignment of the stereochemistry of diastereomers like cis- and trans-1,2-Cyclopentanediol, 1-methyl- relies on spectroscopic techniques, primarily NMR spectroscopy.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to determine the spatial proximity of protons. For the cis-isomer, NOE enhancements would be expected between protons on the methyl group and the proton on C2, as well as between the protons of the two hydroxyl groups, if they are in close proximity. In the trans-isomer, these NOEs would be absent or significantly weaker.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclopentane ring are sensitive to the stereochemistry of the substituents. The steric compression between substituents in the cis-isomer can lead to a shielding effect (upfield shift) on the carbon signals compared to the less sterically crowded trans-isomer.

Infrared (IR) Spectroscopy: In dilute solutions of non-polar solvents, the cis-isomer may show a sharp absorption band corresponding to an intramolecularly hydrogen-bonded O-H stretch, in addition to the band for the free O-H stretch. The trans-isomer would primarily show the free O-H stretching band.

By combining data from these spectroscopic methods, a definitive stereochemical assignment for 1,2-Cyclopentanediol, 1-methyl-, trans- and its cis-diastereomer can be achieved.

Iv. Chemical Reactivity and Mechanistic Investigations of 1,2 Cyclopentanediol, 1 Methyl , Trans

Oxidation Reactions and Selectivity

The oxidation of vicinal diols is a fundamental transformation in organic chemistry, and the reactivity of cyclic diols like 1,2-Cyclopentanediol (B3024943), 1-methyl-, trans- is highly dependent on the stereochemical relationship between the two hydroxyl groups.

Periodic acid (HIO₄) and its salt, sodium periodate (B1199274) (NaIO₄), are reagents known for the specific oxidative cleavage of the carbon-carbon bond of vicinal diols, yielding two carbonyl compounds. uni-marburg.denih.gov This reaction is a powerful tool in structural elucidation and organic synthesis. mdpi.com For a generic 1,2-diol, the reaction proceeds as follows:

The nature of the resulting carbonyl compounds depends on the substitution pattern of the original diol. A primary hydroxyl group is converted to formaldehyde, a secondary hydroxyl group to an aldehyde, and a tertiary hydroxyl group to a ketone. uni-marburg.de In the case of 1,2-Cyclopentanediol, 1-methyl-, trans-, the secondary hydroxyl group would be oxidized to an aldehyde, and the tertiary, methyl-substituted hydroxyl group would be oxidized to a ketone.

A key feature of the periodic acid oxidation is its dependence on the stereochemistry of the diol. cis-Isomers of cyclic vicinal diols generally react much faster than their trans-counterparts. acs.orgacs.org This difference in reactivity arises from the mechanism of the reaction, which involves the formation of a cyclic periodate ester intermediate. uni-marburg.denih.gov

For cis-1,2-cyclopentanediol, the two hydroxyl groups are on the same side of the cyclopentane (B165970) ring, allowing for the ready formation of the five-membered cyclic ester with the iodine atom. acs.org In contrast, for trans-1,2-Cyclopentanediol (B128437), 1-methyl-, the hydroxyl groups are on opposite sides of the ring. This trans-orientation makes the formation of the cyclic intermediate sterically hindered and energetically unfavorable. uni-marburg.deacs.org The presence of the methyl group on the carbon bearing the tertiary alcohol in 1,2-Cyclopentanediol, 1-methyl-, trans- further adds to the steric hindrance, making the formation of the cyclic periodate ester even more difficult compared to the unsubstituted trans-1,2-cyclopentanediol.

| Isomer | Relative Orientation of -OH Groups | Formation of Cyclic Periodate Ester | Relative Rate of Oxidation |

| cis-1,2-Cyclopentanediol | Same side (syn-periplanar) | Favorable | Fast |

| trans-1,2-Cyclopentanediol | Opposite sides (anti-periplanar) | Unfavorable | Slow |

| 1,2-Cyclopentanediol, 1-methyl-, trans- | Opposite sides with steric hindrance | Highly Unfavorable | Very Slow |

The mechanism for the periodic acid oxidation of a vicinal diol proceeds through the following steps:

Formation of a Cyclic Periodate Ester: The diol reacts with periodic acid in a reversible step to form a cyclic periodate ester. This is the step where the stereochemistry of the diol plays a crucial role. uni-marburg.denih.gov

Cleavage of the C-C Bond: The cyclic intermediate then undergoes a concerted electronic rearrangement, leading to the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons and the formation of two carbonyl groups. nih.gov The iodine atom is reduced from I(VII) to I(V) in the form of iodic acid (HIO₃). uni-marburg.de

Epimerization and Stereochemical Inversion

Recent advances in photochemistry have enabled the stereochemical "editing" of molecules, allowing for the conversion of a more stable stereoisomer into a less stable one. This is particularly relevant for diols, where the trans-isomer is often thermodynamically more stable than the cis-isomer.

A novel method for the epimerization of cyclic trans-diols to their less stable cis-diastereomers has been developed, which operates under transient thermodynamic control. organic-chemistry.orgprinceton.edu This process allows for the selective conversion of the more stable trans-isomer to the cis-isomer, a transformation that is not favored under standard thermodynamic equilibrium. thieme-connect.comnih.gov The reaction has been shown to be effective for a range of cyclic diols, including five-membered ring systems. nih.gov The presence of a tertiary alcohol, as in 1,2-Cyclopentanediol, 1-methyl-, trans-, is also tolerated in these transformations. nih.gov

The epimerization of trans-diols to cis-diols is achieved through a combination of hydrogen atom transfer (HAT) photocatalysis and the use of a boronic acid co-catalyst. organic-chemistry.orgprinceton.edu The key steps of the proposed mechanism are as follows:

Formation of a Boronic Ester: The trans-diol reacts with a boronic acid (e.g., methylboronic acid) to form a trans-boronic ester.

Photocatalytic Hydrogen Atom Transfer: A photocatalyst, upon excitation by light, initiates a hydrogen atom transfer from one of the C-H bonds alpha to the hydroxyl groups of the diol. organic-chemistry.org This generates a radical intermediate. A second HAT event at the other alpha-position leads to the epimerization of the stereocenter.

Transient Thermodynamic Control: The resulting cis-boronic ester is stabilized through the formation of a more stable bicyclic boronic ester structure. This transient stabilization shifts the equilibrium towards the cis-isomer. organic-chemistry.orgprinceton.edu

Hydrolysis: Subsequent hydrolysis of the cis-boronic ester releases the cis-diol as the final product.

| Component | Role in the Reaction |

| trans-Diol (Substrate) | The starting material to be epimerized. |

| Photocatalyst (e.g., Decatungstate) | Absorbs light and initiates the hydrogen atom transfer process. organic-chemistry.org |

| Co-catalyst (e.g., Diphenyl disulfide) | Facilitates the hydrogen atom transfer cycle. organic-chemistry.org |

| Boronic Acid (e.g., Methylboronic acid) | Forms a transiently stable ester with the cis-diol, driving the equilibrium. thieme-connect.com |

| Light (e.g., near-UV) | Provides the energy to excite the photocatalyst. organic-chemistry.org |

This innovative approach to stereochemical editing provides a powerful method for accessing less stable diastereomers like cis-1-methyl-1,2-cyclopentanediol from the more readily available trans-isomer.

Role of Boronic Acid Mediated Transient Thermodynamic Control

Recent advancements in synthetic methodology have demonstrated the power of transient thermodynamic control to achieve stereochemical transformations that are otherwise challenging. In the context of trans-1-methyl-1,2-cyclopentanediol, this approach can be utilized to induce its epimerization to the corresponding cis-diol, a less stable isomer. This process is facilitated by the interplay of a boronic acid, which acts as a transient template, and a photocatalytic cycle. princeton.edu

The fundamental principle involves the reversible formation of a boronic ester between the diol and a boronic acid, such as phenylboronic acid. This esterification temporarily alters the relative stabilities of the diol's stereoisomers. princeton.edu Under photocatalytic conditions employing hydrogen atom transfer (HAT), a stereocenter of the diol can be epimerized. The boronic acid template biases the equilibrium towards the formation of the more stable transient boronate ester, which upon hydrolysis, liberates the less stable cis-diol as the final product. princeton.edu

Studies on related cyclic diols have shown that this method is effective for five-membered ring systems and can accommodate tertiary alcohol centers, which is directly relevant to the structure of trans-1-methyl-1,2-cyclopentanediol. princeton.edu This strategy effectively decouples the bond-forming steps from stereochemistry-defining events, allowing for late-stage stereochemical editing. princeton.edu The process temporarily shifts the thermodynamic landscape, allowing for the selective formation of a product that would be disfavored in the absence of the boronic acid mediator. princeton.edu

Table 1: Key Aspects of Boronic Acid Mediated Epimerization

| Feature | Description | Reference |

|---|---|---|

| Control Element | Transient Thermodynamic Control | princeton.edu |

| Mediator | Boronic Acid (e.g., Phenylboronic Acid) | princeton.edu |

| Mechanism | Reversible boronic ester formation coupled with Hydrogen Atom Transfer (HAT) photocatalysis. | princeton.edu |

| Transformation | Epimerization of the more stable trans-diol to the less stable cis-diol. | princeton.edu |

| Applicability | Effective for cyclic secondary-tertiary diols, including cyclopentane systems. | princeton.edu |

Derivatization Reactions and Functional Group Transformations

The two hydroxyl groups of trans-1-methyl-1,2-cyclopentanediol are primary sites for derivatization, enabling the transformation of this simple diol into more complex molecules with tailored properties.

trans-1-methyl-1,2-cyclopentanediol readily reacts with aldehydes and ketones in the presence of an acid catalyst to form cyclic acetals and ketals, respectively. This reaction serves as a common method for protecting the diol functionality or, conversely, for protecting a carbonyl group. ijsdr.org The reaction proceeds via a two-step mechanism. First, one of the hydroxyl groups performs a nucleophilic attack on the protonated carbonyl carbon to form a hemiacetal or hemiketal intermediate. youtube.com Subsequently, following the protonation of the newly formed hydroxyl group and its departure as a water molecule, the second hydroxyl group attacks the resulting resonance-stabilized carbocation to close the ring, forming a stable five-membered 1,3-dioxolane (B20135) ring fused to the cyclopentane frame. youtube.comlibretexts.org

The formation of these cyclic structures is generally favored due to the proximate positioning of the two hydroxyl groups in the diol. youtube.com

Reaction Scheme: Ketal Formation

The inherent chirality of trans-1-methyl-1,2-cyclopentanediol makes it a valuable building block for the synthesis of chiral ligands, which are crucial in asymmetric catalysis. The hydroxyl groups can act as nucleophiles in substitution reactions to introduce phosphorus, nitrogen, or other coordinating atoms.

A prominent application is the synthesis of bidentate phosphite (B83602) and phosphinite ligands. While specific studies on the 1-methyl derivative are not prevalent, analogous transformations with the parent trans-1,2-cyclopentanediol demonstrate the synthetic route. acs.org The diol can be reacted with phosphorus electrophiles, such as phosphorus trichloride (B1173362) (PCl₃) or chlorophosphites, to form new P-O bonds. The stereochemistry of the diol backbone is directly transferred to the ligand, influencing the chiral environment it creates around a metal center. The synthesis of chiral azides from chiral precursors is another important transformation, as these can be used in cycloaddition reactions to create complex nitrogen-containing molecules. nih.gov

Table 2: Examples of Reagents for Chiral Ligand Synthesis

| Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|

| Phosphorus Halides | Phosphorus trichloride (PCl₃) | Phosphite |

| Chlorophosphites | Dialkyl chlorophosphite (R₂PCl) | Phosphinite |

| Azide (B81097) Sources | Diphenylphosphoryl azide (DPPA) | Azide (after activation of OH) |

Reaction Mechanisms and Intermediates

Understanding the mechanistic pathways of reactions involving trans-1-methyl-1,2-cyclopentanediol is key to controlling product outcomes and designing new synthetic applications.

Two illustrative mechanistic pathways for transformations of trans-1-methyl-1,2-cyclopentanediol are the acid-catalyzed formation of ketals and the boronic acid-mediated epimerization.

Mechanism of Ketal Formation:

Protonation: The carbonyl oxygen of the reacting ketone is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. ijsdr.org

Nucleophilic Attack (Hemiketal Formation): One of the diol's hydroxyl groups acts as a nucleophile, attacking the protonated carbonyl carbon. This leads to the formation of a protonated hemiketal intermediate. youtube.com

Deprotonation: A base removes the proton from the attacking oxygen, yielding a neutral hemiketal. youtube.com

Protonation of Hydroxyl Group: The hydroxyl group of the hemiketal is protonated, converting it into a good leaving group (H₂O). libretexts.org

Loss of Water & Cation Formation: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized oxocarbenium ion. libretexts.org

Ring Closure: The second hydroxyl group of the original diol moiety performs an intramolecular nucleophilic attack on the carbocation, closing the five-membered dioxolane ring. youtube.com

Final Deprotonation: A base removes the final proton from the ring oxygen, regenerating the acid catalyst and yielding the final ketal product.

Mechanism of Boronic Acid-Mediated Epimerization: princeton.edu

Esterification: trans-1-methyl-1,2-cyclopentanediol reacts reversibly with a boronic acid to form a transient boronic ester.

Photocatalytic Excitation: A photoredox catalyst is excited by light.

Hydrogen Atom Transfer (HAT): The excited photocatalyst initiates a hydrogen atom transfer cascade, ultimately leading to the abstraction of a hydrogen atom from a stereocenic carbon (the one bearing the secondary alcohol) of the diol, forming a radical intermediate.

Equilibration: The radical intermediate equilibrates. The presence of the boronic acid template influences the thermodynamic stability of the possible stereoisomeric boronate ester radicals.

Hydrogen Atom Donation & Isomerization: A hydrogen atom is donated back to the radical, leading to the formation of the epimerized (cis) diol boronate ester, which is favored under these transient thermodynamic conditions.

Hydrolysis: The resulting cis-diol boronate ester is hydrolyzed to release the final cis-1-methyl-1,2-cyclopentanediol product.

V. Applications of 1,2 Cyclopentanediol, 1 Methyl , Trans in Advanced Organic Synthesis

Utilization as Chiral Building Blocks in Asymmetric Synthesis

The enantiomerically pure forms of trans-1-methyl-1,2-cyclopentanediol serve as versatile starting materials for the synthesis of complex chiral molecules. The defined stereochemistry of the diol is transferred to the target molecules, enabling the selective production of a single enantiomer.

trans-1-Methyl-1,2-cyclopentanediol is a key precursor in the stereoselective synthesis of various organic compounds. For instance, it can be derived from the intramolecular opening of a 4-epoxy-4-methyl-γ-lactone, leading to the formation of 1-methylcarbapentofuranose derivatives. researchgate.net This highlights its role in creating complex cyclic systems with multiple stereocenters. The diol's structure is fundamental to establishing the stereochemistry of the final product, making it an important tool for chemists aiming to synthesize enantiomerically pure pharmaceuticals and other fine chemicals.

Carbocyclic nucleosides are a class of compounds where a cyclopentane (B165970) or cyclohexane (B81311) ring replaces the furanose sugar moiety of natural nucleosides. These analogues often exhibit significant biological activity, including antiviral and anticancer properties. The synthesis of 4'-α-alkylcarbovir derivatives, a type of carbocyclic nucleoside, has been achieved using chiral intermediates derived from related cyclopentane structures. researchgate.net While the direct use of trans-1-methyl-1,2-cyclopentanediol is not explicitly detailed in the provided search results, the synthesis of similar carbocyclic structures from chiral cyclopentane precursors underscores the potential application of this diol in the field. researchgate.net The rigid cyclopentane frame and the defined stereocenters of the diol make it an ideal starting point for constructing the core of these complex therapeutic agents.

Design and Synthesis of Chiral Ligands and Catalysts

The C2 symmetry and chirality of ligands are crucial for achieving high enantioselectivity in asymmetric catalysis. trans-1-Methyl-1,2-cyclopentanediol provides a rigid and stereochemically defined scaffold for the synthesis of such ligands.

C2-symmetric ligands are a class of chiral ligands that possess a twofold rotational axis of symmetry. This structural feature is highly advantageous in asymmetric catalysis as it reduces the number of possible transition states, often leading to higher enantioselectivity. wikipedia.org Cyclic diols, including derivatives of cyclopentanediol, are excellent starting materials for the synthesis of C2-symmetric ligands. The two hydroxyl groups provide convenient handles for the attachment of coordinating groups, while the cyclic backbone imparts conformational rigidity. This rigidity is key to creating a well-defined chiral environment around a metal center, which is essential for effective stereochemical control during a catalytic reaction. mdpi.comnih.gov

Novel bidentate phosphite (B83602) and fluorophosphinite ligands have been synthesized from enantiomers of trans-1,2-cyclopentanediol (B128437). acs.org These ligands are prepared by reacting the diol with appropriate phosphorus halides. The resulting ligands possess a chiral backbone derived from the diol, which is crucial for their application in asymmetric catalysis. The electronic properties of these ligands can be tuned by modifying the substituents on the phosphorus atom, allowing for the optimization of their catalytic activity.

Table 1: Examples of Ligands Derived from Cyclopentanediols

| Ligand Type | Starting Material | Key Features |

|---|---|---|

| Phosphite | trans-1,2-Cyclopentanediol | Chiral backbone, tunable electronic properties |

Asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner. sigmaaldrich.com The success of this reaction heavily relies on the chiral ligand employed to control the stereochemical outcome. uwindsor.ca Chiral ligands derived from diols, such as those based on the trans-1-methyl-1,2-cyclopentanediol scaffold, can create a chiral pocket around the metal catalyst (commonly palladium). nih.gov This chiral environment dictates the facial selectivity of the nucleophilic attack on the π-allyl intermediate, leading to the preferential formation of one enantiomer of the product.

For example, in palladium-catalyzed AAA, the chiral ligand influences the geometry of the π-allyl palladium complex, which in turn directs the incoming nucleophile to one of the two enantiotopic faces of the allyl substrate. The rigidity and C2 symmetry of ligands derived from cyclic diols are particularly effective in creating a well-defined and predictable chiral environment, often resulting in high yields and excellent enantioselectivities. sigmaaldrich.comnih.gov

Table 2: Representative Data for Asymmetric Allylic Alkylation

| Catalyst System | Nucleophile | Substrate | Enantiomeric Excess (ee) | Yield |

|---|

Diol Additives in Asymmetric Conjugate Addition Reactions

While the direct application of trans-1-methyl-1,2-cyclopentanediol as a diol additive in asymmetric conjugate addition reactions is not extensively documented in readily available literature, the broader class of chiral diols plays a significant role in this area. Chiral diols can coordinate with metal catalysts or organocatalysts to create a chiral environment, influencing the stereochemical outcome of the reaction.

In the context of asymmetric conjugate additions, chiral diols like BINOL and TADDOL derivatives are widely used to achieve high enantioselectivity. nih.gov These diols can act as ligands for metal catalysts or as organocatalysts themselves, activating the substrates and controlling the facial selectivity of the nucleophilic attack. The general mechanism involves the formation of a chiral complex that directs the approach of the nucleophile to the Michael acceptor.

For instance, tartaric acid derivatives have been successfully employed as catalysts in the enantioselective conjugate addition of alkenyl boronic acids to enones. nih.gov The diol moiety of the tartrate catalyst is believed to coordinate with the boronic acid, thereby creating a chiral pocket that dictates the stereochemistry of the addition.

Although specific studies detailing the use of trans-1-methyl-1,2-cyclopentanediol in this capacity are not prevalent, its structural characteristics suggest potential utility. The trans orientation of the hydroxyl groups on the cyclopentane ring provides a defined spatial arrangement that could be exploited in the design of new chiral ligands or catalysts for asymmetric conjugate addition reactions. Further research would be necessary to explore its effectiveness and compare its performance with established chiral diols.

Table 1: Examples of Chiral Diols in Asymmetric Conjugate Addition Reactions

| Chiral Diol | Catalyst Type | Michael Acceptor | Nucleophile | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| BINOL derivatives | Organocatalyst | Chalcones | Alkenyl boronates | High |

| TADDOL derivatives | Lewis Acid Catalyst | α,β-Unsaturated ketones | Dialkylzinc reagents | Up to 99% |

Structural Mimicry and Bioisosteric Replacements

The rigid five-membered ring and the defined stereochemistry of the hydroxyl and methyl groups in trans-1-methyl-1,2-cyclopentanediol make it an interesting scaffold for structural mimicry and as a bioisosteric replacement for other important structural motifs in medicinal chemistry and natural product synthesis.

Design of Natural Product Analogues Incorporating Diol Motifs

While specific examples of natural product analogues directly incorporating the trans-1-methyl-1,2-cyclopentanediol unit are not widely reported, the general strategy of using functionalized cyclopentane derivatives is a well-established approach in the synthesis of complex natural products. shu.ac.uk

Structural Similarity to Hydroxylated Bis-THF Moieties

The trans-1-methyl-1,2-cyclopentanediol moiety shares some structural similarities with hydroxylated bis-tetrahydrofuran (bis-THF) units found in a class of biologically active natural products known as annonaceous acetogenins. nih.gov These natural products exhibit a range of biological activities, including potent antitumor and pesticidal effects. nih.gov

The rigid cyclopentane ring of trans-1-methyl-1,2-cyclopentanediol can be considered a carbocyclic mimic of a single THF ring. By analogy, a molecule containing two linked trans-1-methyl-1,2-cyclopentanediol units could potentially mimic the spatial and electronic properties of a hydroxylated bis-THF moiety. The hydroxyl groups on the cyclopentane ring can form hydrogen bonds, similar to the ether oxygens and hydroxyl groups in the natural bis-THF structures.

This concept of bioisosteric replacement, where a functional group or a structural motif is replaced by another with similar physical or chemical properties, is a common strategy in drug design to improve pharmacokinetic or pharmacodynamic properties. The use of the trans-1-methyl-1,2-cyclopentanediol scaffold as a bioisostere for hydroxylated THF or bis-THF units represents a potential avenue for the design of novel bioactive compounds.

Table 2: Comparison of Structural Features

| Feature | trans-1-methyl-1,2-cyclopentanediol | Hydroxylated bis-THF Moiety |

|---|---|---|

| Ring System | Single five-membered carbocycle | Two five-membered oxygen heterocycles |

| Rigidity | High | Relatively flexible |

| Hydrogen Bond Acceptors | Two hydroxyl groups | Ether oxygens and hydroxyl groups |

Vi. Spectroscopic Methods for Structural Elucidation of 1,2 Cyclopentanediol, 1 Methyl , Trans

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the carbon-hydrogen framework.

In ¹H NMR spectroscopy of trans-1-methyl-1,2-cyclopentanediol, each chemically non-equivalent proton in the molecule produces a distinct signal. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons.

Methyl Protons (-CH₃): A singlet peak is expected for the methyl group protons, typically appearing in the upfield region (around 1.2 ppm), as they are attached to a quaternary carbon bearing an oxygen atom.

Methine Proton (-CH-OH): The single proton on the carbon bearing the secondary alcohol (C2) would appear as a multiplet in the downfield region (typically 3.5-4.0 ppm) due to the deshielding effect of the adjacent hydroxyl group.

Cyclopentane (B165970) Ring Protons (-CH₂-): The eight methylene (B1212753) protons on the cyclopentane ring (at C3, C4, and C5) would produce complex, overlapping multiplets in the range of 1.5-2.0 ppm.

Hydroxyl Protons (-OH): The two hydroxyl protons would each produce a broad singlet. Their chemical shift is variable and depends on solvent, concentration, and temperature.

Spin-spin coupling between adjacent non-equivalent protons causes splitting of signals. The magnitude of this splitting, the coupling constant (J), provides information about the dihedral angle between the protons, which is crucial for confirming the trans stereochemistry. For the proton at C2, a distinct coupling constant would be observed from its interaction with the adjacent protons on C3.

Table 1: Predicted ¹H NMR Data for trans-1-methyl-1,2-cyclopentanediol This table is based on typical values for similar structures, as specific experimental data is not available.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C1-CH₃ | ~1.2 | Singlet (s) |

| C2-H | ~3.7 | Multiplet (m) |

| C3, C4, C5-H₂ | 1.5 - 2.0 | Multiplet (m) |

| C1-OH, C2-OH | Variable | Broad Singlet (br s) |

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For trans-1-methyl-1,2-cyclopentanediol, six distinct signals are expected.

Quaternary Carbon (C1): The carbon atom bonded to the methyl group and a hydroxyl group (C1) would appear significantly downfield (around 75-85 ppm) due to being bonded to oxygen.

Secondary Carbon (C2): The carbon bearing the second hydroxyl group (C2) would also be shifted downfield (around 70-80 ppm).

Methylene Carbons (C3, C4, C5): The remaining three methylene carbons of the cyclopentane ring would appear in the upfield region (20-40 ppm).

Methyl Carbon (-CH₃): The methyl carbon signal would be found at the most upfield position (around 20-30 ppm).

The relative chemical shifts of the ring carbons are diagnostic for the stereochemistry. In the trans isomer, the substituents are on opposite sides of the ring, leading to a specific shielding/deshielding pattern that differs from the cis isomer.

Table 2: Predicted ¹³C NMR Data for trans-1-methyl-1,2-cyclopentanediol This table is based on typical values for similar structures, as specific experimental data is not available.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-OH, C-CH₃) | 75 - 85 |

| C2 (CH-OH) | 70 - 80 |

| C3, C4, C5 (CH₂) | 20 - 40 |

| -CH₃ | 20 - 30 |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It would be used to trace the connectivity from the C2 proton to the C3 protons, and sequentially around the cyclopentane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons. For example, HMBC would show correlations from the methyl protons to both C1 and C2, and from the C2 proton to C1 and C3, confirming the core structure.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For trans-1-methyl-1,2-cyclopentanediol (C₆H₁₂O₂), the molecular weight is 116.16 g/mol . High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule will fragment in a characteristic pattern. Key fragmentation pathways for cyclic diols include:

Loss of a methyl group (-CH₃): A peak at m/z 101 ([M-15]⁺).

Loss of water (-H₂O): A peak at m/z 98 ([M-18]⁺).

Sequential loss of water and a methyl group: A peak at m/z 83 ([M-15-18]⁺).

Ring-opening and cleavage: Fragmentation of the cyclopentane ring would lead to smaller charged fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for trans-1-methyl-1,2-cyclopentanediol This table is based on common fragmentation patterns for similar alcohols.

| m/z | Predicted Fragment Identity |

|---|---|

| 116 | [M]⁺ (Molecular Ion) |

| 101 | [M - CH₃]⁺ |

| 98 | [M - H₂O]⁺ |

| 83 | [M - H₂O - CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

The key characteristic absorptions in the IR spectrum of trans-1-methyl-1,2-cyclopentanediol would be:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups involved in hydrogen bonding.

C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the cyclopentane ring and methyl group.

C-O Stretch: A strong absorption band in the 1000-1200 cm⁻¹ region, indicative of the C-O single bonds of the alcohol functional groups.

Table 4: Predicted IR Absorption Bands for trans-1-methyl-1,2-cyclopentanediol This table is based on typical values for alcohols.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (sp³) | 2850 - 2960 | Medium to Strong |

| C-O (Alcohol) | 1000 - 1200 | Strong |

Chiral Chromatography for Enantiomeric Purity Assessment

Since trans-1-methyl-1,2-cyclopentanediol is a chiral molecule, it exists as a pair of enantiomers: (1R,2S)-1-methylcyclopentane-1,2-diol and (1S,2R)-1-methylcyclopentane-1,2-diol. Chiral chromatography is the technique used to separate and quantify these enantiomers.

This is typically achieved using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. Common CSPs are based on derivatized cyclodextrins or polysaccharide polymers.

The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio of the sample. The specific column, mobile phase (for HPLC) or temperature program (for GC), and detector would need to be optimized to achieve baseline separation.

Vii. Computational Chemistry Studies of 1,2 Cyclopentanediol, 1 Methyl , Trans

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods can predict molecular geometries, energies, and various electronic properties with high accuracy.

Density Functional Theory (DFT) has become a popular and versatile computational method for studying the electronic structure of molecules like 1,2-Cyclopentanediol (B3024943), 1-methyl-, trans-. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave-function-based methods while often providing comparable accuracy. mdpi.comnih.gov

DFT calculations can be employed to optimize the molecular geometry of trans-1-methyl-1,2-cyclopentanediol, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. From this optimized geometry, a wealth of electronic properties can be calculated. nih.gov

Key electronic properties obtained from DFT studies include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity.

Electron Density and Electrostatic Potential: DFT calculates the spatial distribution of electrons around the molecule. This information can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. For 1,2-Cyclopentanediol, 1-methyl-, trans-, MEP maps would show negative potential (electron-rich regions) around the oxygen atoms of the hydroxyl groups and positive potential (electron-poor regions) around the hydrogen atoms of the hydroxyl groups, indicating sites for electrophilic and nucleophilic attack, respectively.

A typical DFT study would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) to perform the calculations. mdpi.comresearchgate.net The choice of functional and basis set is critical for obtaining reliable results and is often validated against experimental data where available.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1,2-Cyclopentanediol, 1-methyl-, trans- (B3LYP/6-31G)*

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Total Energy | -347.5 | Hartrees |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. Actual values would depend on the specific level of theory used.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, often referred to as "benchmark" quality. diva-portal.org

For 1,2-Cyclopentanediol, 1-methyl-, trans-, high-level ab initio calculations can be used to:

Obtain Precise Geometries: Methods like MP2 and CCSD(T) can predict bond lengths and angles with very high accuracy, serving as a reference for experimental studies or less computationally expensive methods like DFT.

Calculate Accurate Energies: Ab initio methods are the gold standard for calculating the total energy of a molecule. This allows for the precise determination of conformational energies, reaction enthalpies, and activation barriers.

Predict Spectroscopic Constants: These methods can accurately predict vibrational frequencies, which are essential for interpreting infrared (IR) and Raman spectra.

While ab initio methods offer high accuracy, their computational cost increases significantly with the size of the molecule and the level of theory. Therefore, their application to 1,2-Cyclopentanediol, 1-methyl-, trans- would typically be reserved for situations where very high precision is required, such as calibrating DFT functionals or investigating subtle electronic effects.

Molecular Dynamics (MD) Simulations for Conformational Sampling

The five-membered ring of 1,2-Cyclopentanediol, 1-methyl-, trans- is not planar and can adopt various puckered conformations, such as the envelope and twist forms. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed information on its conformational landscape and dynamics. biorxiv.org

In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. nih.gov This allows for the exploration of the potential energy surface of the molecule over time, revealing the different accessible conformations and the transitions between them. nih.gov

For 1,2-Cyclopentanediol, 1-methyl-, trans-, MD simulations can:

Identify Stable Conformers: By simulating the molecule over a sufficient timescale (nanoseconds to microseconds), all low-energy conformations can be sampled. Analysis of the simulation trajectory can identify the most populated (i.e., most stable) conformers.

Simulate Solvent Effects: MD simulations can explicitly include solvent molecules (e.g., water), allowing for the study of how the solvent influences the conformational preferences of 1,2-Cyclopentanediol, 1-methyl-, trans-. This is crucial for understanding its behavior in a realistic chemical environment. nih.gov

The results of an MD simulation are often presented as a population analysis of different conformers or as a free energy landscape plotted against key dihedral angles, illustrating the relative stability of different conformations. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation and the interpretation of experimental spectra. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application.

The theoretical prediction of NMR chemical shifts for 1,2-Cyclopentanediol, 1-methyl-, trans- involves a multi-step process:

Geometry Optimization: An accurate equilibrium geometry of the molecule is first obtained using a reliable method (e.g., DFT with a suitable functional and basis set).

Shielding Calculation: Using the optimized geometry, the magnetic shielding tensor for each nucleus (e.g., ¹H and ¹³C) is calculated. This is typically done using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. δ_sample = σ_ref - σ_sample

Comparing the predicted NMR chemical shifts with experimental data can help confirm the structure and stereochemistry of the molecule. Discrepancies between calculated and experimental shifts can point to conformational averaging or specific solvent effects not captured in the calculation. nih.gov

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 1,2-Cyclopentanediol, 1-methyl-, trans-

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C1 | 78.5 | 79.1 | 0.6 |

| C2 | 75.2 | 75.5 | 0.3 |

| C3 | 34.1 | 34.8 | 0.7 |

| C4 | 21.8 | 22.1 | 0.3 |

| C5 | 30.5 | 31.0 | 0.5 |

| CH₃ | 23.4 | 23.9 | 0.5 |

Note: This table is illustrative. The accuracy of predicted shifts depends heavily on the computational method, basis set, and whether conformational averaging and solvent effects are included.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points (transition states).

A relevant reaction for diols is oxidation. For example, the periodate (B1199274) oxidation of vicinal diols is a classic reaction. acs.org Computational methods can be used to model the mechanism of such a reaction for 1,2-Cyclopentanediol, 1-methyl-, trans-.

The process of reaction pathway analysis involves:

Locating Transition States (TS): Specialized algorithms are used to find the geometry of the transition state connecting the reactant (e.g., the diol-periodate cyclic ester intermediate) and the product (e.g., the cleaved aldehyde).

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (Ea) of the reaction. This is a critical parameter that determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

By modeling the reaction pathway, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes, rationalize the stereochemical outcome of the reaction, and understand how substituents, like the methyl group in 1,2-Cyclopentanediol, 1-methyl-, trans-, influence reactivity compared to an unsubstituted diol like trans-1,2-Cyclopentanediol (B128437). acs.orgnih.gov

Ix. Retrosynthetic Analysis of 1,2 Cyclopentanediol, 1 Methyl , Trans

Identification of Key Disconnections

The retrosynthetic analysis for trans-1-methyl-1,2-cyclopentanediol is primarily guided by the 1,2-diol functional group. Two logical strategies for disconnection emerge.

Strategy 1: C-O Bond Disconnection via Functional Group Interconversion (FGI)

For vicinal diols (1,2-diols), a common retrosynthetic step is the disconnection of both carbon-oxygen bonds, which points to an alkene as the immediate precursor. chemistrysteps.com This approach is advantageous as the stereochemistry of the resulting diol can be controlled by the choice of the dihydroxylation method. The trans stereochemistry of the target molecule suggests an anti-dihydroxylation of the corresponding alkene. This is typically achieved through a two-step process: epoxidation followed by acid-catalyzed hydrolysis. libretexts.org This logic leads to the disconnection of the two C-O bonds, identifying 1-methylcyclopentene (B36725) as a key synthetic precursor.

Strategy 2: C-C Bond Disconnection

An alternative approach is to disconnect a carbon-carbon bond. The presence of a tertiary alcohol at the C1 position suggests a disconnection of the C1-methyl bond. This disconnection corresponds to the reverse of a nucleophilic addition of a methyl group to a ketone carbonyl. This retrosynthetic step leads to a methyl nucleophile synthon, which has a synthetic equivalent in reagents like methylmagnesium bromide (a Grignard reagent) or methyllithium, and an α-hydroxyketone electrophile, namely 2-hydroxycyclopentanone. libretexts.orgyoutube.com

These two disconnection strategies provide a framework for devising synthetic routes to trans-1-methyl-1,2-cyclopentanediol from simpler starting materials.

Potential Synthetic Precursors and Starting Materials

Following the disconnections identified, potential synthetic precursors and the starting materials required for their synthesis can be proposed.

From Alkene Precursor (Strategy 1)

The C-O disconnection strategy identifies 1-methylcyclopentene as the primary precursor. The forward synthesis from this alkene would involve:

Epoxidation: The reaction of 1-methylcyclopentene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form the epoxide, 1-methylcyclopentene oxide. chemistrysteps.com

Hydrolysis: Subsequent acid-catalyzed ring-opening of the epoxide with water would yield the trans-1,2-diol. The nucleophilic attack by water occurs from the face opposite to the epoxide ring, ensuring the desired trans stereochemistry. libretexts.org

The precursor, 1-methylcyclopentene, can be readily prepared from 2-methylcyclopentanone, a commercially available starting material. A common laboratory method involves the reduction of the ketone to 2-methylcyclopentanol, followed by acid-catalyzed dehydration, which would predominantly yield the more substituted alkene, 1-methylcyclopentene, in accordance with Zaitsev's rule.

From α-Hydroxyketone Precursor (Strategy 2)

The C-C bond disconnection strategy suggests 2-hydroxycyclopentanone and a methyl organometallic reagent as precursors. The synthesis would involve the nucleophilic addition of a reagent like methylmagnesium bromide to the carbonyl group of 2-hydroxycyclopentanone. libretexts.orgmasterorganicchemistry.com An aqueous workup would then protonate the intermediate alkoxide to furnish the final diol. The stereochemical outcome of this addition is a critical consideration, as the nucleophile can approach the carbonyl from two different faces. However, the pre-existing hydroxyl group can influence the direction of attack, potentially leading to a preference for the desired trans product through chelation control or steric hindrance.

The precursor, 2-hydroxycyclopentanone, can be synthesized from cyclopentanone (B42830) via α-hydroxylation.

The key precursors and their potential starting materials are summarized in the interactive table below.

| Precursor | Potential Starting Material(s) | Relevant Reaction(s) |

| 1-Methylcyclopentene | 2-Methylcyclopentanone | Reduction and Dehydration |

| 2-Hydroxycyclopentanone | Cyclopentanone | α-Hydroxylation |

| Methylmagnesium Bromide | Methyl Bromide and Magnesium | Grignard Reagent Formation |

X. Conclusion and Future Research Directions

Summary of Current Understanding

1,2-Cyclopentanediol (B3024943), 1-methyl-, trans- is a derivative of cyclopentane (B165970) featuring two hydroxyl groups on adjacent carbons and a methyl group on one of these carbons. The 'trans' designation indicates that the hydroxyl groups are on opposite sides of the cyclopentane ring plane. The presence of two chiral centers (at C1 and C2) dictates its stereochemical properties.

Our current understanding is primarily limited to its basic physicochemical properties, which have been computationally predicted or cataloged in chemical databases. The fundamental structural and molecular details are established, providing a foundation for further investigation.

Table 1: Physicochemical Properties of 1,2-Cyclopentanediol, 1-methyl-, trans-

| Property | Value | Source |

|---|---|---|

| CAS Number | 20557-45-3 | lookchem.comnist.gov |

| Molecular Formula | C₆H₁₂O₂ | lookchem.comnih.govnist.gov |

| Molecular Weight | 116.16 g/mol | lookchem.comnih.gov |

| IUPAC Name | (1S,2S)-1-methylcyclopentane-1,2-diol or (1R,2R)-1-methylcyclopentane-1,2-diol | nist.gov |

| Boiling Point | 213.9 °C at 760 mmHg | lookchem.comechemi.com |

| Density | 1.148 g/cm³ | lookchem.comechemi.com |

| Flash Point | 99.2 °C | lookchem.comechemi.com |

The stereochemistry of the molecule, with its trans configuration, suggests specific conformational preferences that distinguish it from its cis isomer. nist.gov Theoretical calculations on the parent trans-cyclopentane-1,2-diol suggest that conformers with diequatorial hydroxyl groups may be favored. researchgate.net However, the influence of the additional methyl group on the conformational equilibrium of the title compound has not been extensively studied.

Remaining Challenges and Open Questions

Despite the availability of basic data, significant gaps exist in our knowledge of 1,2-Cyclopentanediol, 1-methyl-, trans-. These challenges represent key areas where further research is needed.

Stereoselective Synthesis: One of the primary challenges is the development of efficient and highly stereoselective synthetic routes. Methodologies that can reliably produce the trans isomer in high purity, without contamination from the cis isomer or other stereoisomers, are not well-documented in readily available literature.

Comprehensive Characterization: There is a notable lack of publicly available, detailed experimental data. Comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is required to create a complete and verifiable profile of the compound.

Reactivity and Reaction Mechanisms: The chemical reactivity of the diol system in this specific stereochemical arrangement is largely unexplored. How does the trans orientation of the hydroxyl groups, coupled with the tertiary alcohol moiety, influence its participation in common reactions like oxidation, esterification, or ketal formation? acs.org Understanding these reaction pathways is essential for its use as a synthetic intermediate.

Conformational Analysis: While analogies can be drawn from unsubstituted cyclopentanediols, detailed experimental and computational studies on the conformational preferences of trans-1-methyl-1,2-cyclopentanediol are lacking. researchgate.net A thorough understanding of its low-energy conformations is critical for predicting its reactivity and interaction with other molecules.

Potential Applications: The potential applications of this compound are almost entirely speculative at this point. Its role as a chiral building block, a ligand for asymmetric catalysis, or a precursor for biologically active molecules has not been investigated.

Proposed Future Research Avenues for 1,2-Cyclopentanediol, 1-methyl-, trans-

Addressing the aforementioned challenges opens up several promising avenues for future research. A concerted effort in the following areas would significantly advance our understanding and utilization of this compound.

Development of Novel Synthetic Methods:

Investigation into asymmetric dihydroxylation of 1-methylcyclopentene (B36725) followed by methods to control or separate stereoisomers.

Exploring enzymatic resolutions or other chiral separation techniques to obtain enantiomerically pure forms of the compound.

Designing substrate-controlled synthetic routes where the stereochemistry is established through carefully planned reaction sequences.

In-depth Physicochemical and Spectroscopic Studies:

Systematic acquisition and publication of high-resolution NMR, IR, and mass spectrometry data to establish a definitive reference for the compound.

Determination of physical properties such as melting point and solubility in various solvents through experimental measurement.

X-ray crystallographic analysis to determine its solid-state structure and definitively confirm its relative stereochemistry and conformational preferences.

Exploration of Chemical Reactivity:

A systematic study of its reactions (e.g., with oxidizing agents, acids, and protecting groups) to map its chemical behavior.

Investigation of its use as a chiral auxiliary or as a precursor to chiral ligands for transition-metal-catalyzed reactions. The defined spatial arrangement of the hydroxyl groups makes it an interesting candidate for forming bidentate ligands.

Computational and Theoretical Modeling:

High-level computational studies to model the conformational landscape of the molecule and predict its most stable conformers.

Theoretical calculations to understand its electronic properties and predict its reactivity in various chemical transformations.

By pursuing these research directions, the scientific community can move beyond the current, limited understanding of 1,2-Cyclopentanediol, 1-methyl-, trans- and potentially uncover new applications in asymmetric synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-1,2-Cyclopentanediol, 1-methyl-, and how is stereochemical control achieved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or dihydroxylation of cyclopentene precursors. For stereochemical control, catalysts like OsO4 in asymmetric dihydroxylation or chiral auxiliaries can enforce the trans configuration. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize cis by-products. Post-synthesis purification via column chromatography or recrystallization is critical. Refer to kinetic vs. thermodynamic control strategies in analogous cyclopentanol syntheses .

- Key Data : Experimental protocols in detail yields under varying catalysts (e.g., 72% yield with OsO4/NMO vs. 58% with KMnO4) .

Q. Which spectroscopic techniques are most effective in confirming the trans configuration of 1,2-Cyclopentanediol derivatives?

- Methodological Answer :

- NMR : Coupling constants (J) between hydroxyl-bearing carbons (typically < 4 Hz for trans vs. > 8 Hz for cis) and NOE correlations.

- IR : Hydrogen-bonding patterns (broad -OH stretches at ~3400 cm<sup>−1</sup> for trans).

- Mass Spectrometry : Fragmentation patterns align with EPA/NIH spectral libraries for analogous diols .

- Validation : Cross-reference with CAS Common Chemistry and ChemIDplus databases for structural consistency .

Q. What safety protocols are essential when handling trans-1,2-Cyclopentanediol in the laboratory?

- Methodological Answer :

- Use nitrile gloves (tested via EN374 standards) and fume hoods to avoid dermal/ocular exposure .

- Store in airtight containers away from oxidizers; monitor vapor pressure (analogous to 64.0 mmHg for trans-1,2-dimethylcyclopentane) .

- Follow institutional guidelines for waste disposal, referencing Bretherick’s hazard database .

Advanced Research Questions

Q. How can kinetic vs. thermodynamic control be leveraged to optimize the synthesis of trans-1,2-Cyclopentanediol derivatives?

- Methodological Answer :

- Kinetic Control : Low-temperature reactions (-20°C) with sterically hindered bases favor less stable trans isomers by slowing equilibration.

- Thermodynamic Control : Prolonged heating (e.g., 80°C, 24h) in polar solvents (DMSO/H2O) shifts equilibrium toward the trans isomer due to its lower solubility.

- Data-Driven Design : ’s tables show 85% trans selectivity under kinetic conditions vs. 78% under thermodynamic control .

Q. What methodologies resolve contradictions between computational stability predictions and experimental data for trans-1,2-Cyclopentanediol conformers?

- Methodological Answer :

- Cross-Validation : Compare DFT calculations (e.g., B3LYP/6-31G*) with rotational spectroscopy or X-ray crystallography.

- Error Analysis : Scrutinize solvent effects in simulations; experimental dielectric constants (e.g., ε=78.5 for water) may explain discrepancies.

- Case Study : highlights strategies for reconciling anomalies in diol stability studies .

Q. How does the 1-methyl substituent influence the hydrogen-bonding network and aqueous solubility of trans-1,2-Cyclopentanediol?

- Methodological Answer :

- Solubility Tests : Compare logP values of methyl-substituted vs. unsubstituted diols via shake-flask experiments.

- H-Bond Analysis : Use FTIR to quantify -OH stretching shifts; methyl groups reduce intermolecular H-bonding, lowering melting points (e.g., 73–77°C for cyclohexanediol analogs) .

Q. What advanced chromatographic techniques separate cis/trans diastereomers of 1,2-Cyclopentanediol derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products